Cas no 1531548-10-3 (7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole)
7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1531548-10-3
- 7-BROMO-4-METHOXY-3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOLE
- AKOS019793680
- EN300-1145471
- 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
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- Inchi: 1S/C11H14BrNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3
- InChI Key: BPKSXAYLUVWFNL-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1NCC2(C)C)OC
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 21.3Ų
7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145471-1.0g |
7-bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1531548-10-3 | 1g |
$0.0 | 2023-06-09 |
7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
Comprehensive Overview of 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1531548-10-3)
The compound 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1531548-10-3) is a specialized indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a bromine substitution at the 7-position and a methoxy group at the 4-position, this compound serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and serotonin receptor modulators, aligning with the growing demand for targeted therapies in oncology and neurology.
In recent years, the interest in indole derivatives has surged due to their broad biological activities. The 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole scaffold is particularly notable for its stability and reactivity, making it a valuable building block for heterocyclic chemistry. Its CAS No. 1531548-10-3 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and medicinal chemistry applications. This compound’s role in structure-activity relationship (SAR) studies is also a hot topic, as it helps optimize lead compounds for enhanced efficacy.
The synthesis of 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step protocols, including electrophilic aromatic substitution and reductive cyclization. Its bromine atom offers a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern drug design. These methods align with the industry’s shift toward green chemistry and atom-economical processes, addressing environmental concerns raised by regulatory bodies.
From a commercial perspective, CAS No. 1531548-10-3 is often listed in catalogs of fine chemical suppliers, catering to the demand for custom synthesis and contract research organizations (CROs). Its applications extend to material science, where indole derivatives are explored for organic semiconductors and photovoltaic materials. This interdisciplinary appeal underscores the compound’s adaptability to emerging technologies, such as AI-driven molecular design and computational chemistry, which are trending topics in scientific forums.
Quality control of 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is critical, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring purity and consistency. These protocols are essential for compliance with Good Manufacturing Practices (GMP), a recurring theme in regulatory discussions. Furthermore, the compound’s patent landscape is frequently analyzed, as it intersects with innovations in small-molecule therapeutics and precision agriculture.
In conclusion, 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1531548-10-3) exemplifies the convergence of synthetic utility and biomedical potential. Its prominence in drug discovery pipelines and material science highlights its enduring value, while its adaptability to sustainable chemistry practices ensures its relevance in future innovations. As research continues to unravel its applications, this compound remains a focal point for scientists navigating the complexities of molecular design and industrial scalability.
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